molecular formula C10H20N2O3 B13575069 rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate

rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate

Cat. No.: B13575069
M. Wt: 216.28 g/mol
InChI Key: DSTQSWRMAIEKFJ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an oxolan ring. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate include:

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-(aminomethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-7(8)4-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

DSTQSWRMAIEKFJ-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.